molecular formula C6H11ClN4O2 B1442247 Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride CAS No. 1332528-76-3

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride

Cat. No.: B1442247
CAS No.: 1332528-76-3
M. Wt: 206.63 g/mol
InChI Key: FUPWBCLISZIHLC-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at the 3-position and a methyl propanoate ester at the 5-position, with a hydrochloride counterion enhancing its solubility. This compound is of interest in medicinal and agrochemical research due to the triazole ring’s stability and hydrogen-bonding capacity. Synonymous identifiers include AKOS005747259, ZINC61714959, and JREHLHUSMGLOAS-UHFFFAOYSA-N (InChIKey) .

Properties

IUPAC Name

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H2,1H3,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPWBCLISZIHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, have been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase. These interactions are crucial as they can modulate various biochemical pathways, leading to potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have shown cytotoxic activities against tumor cell lines, indicating their potential in cancer treatment. Additionally, the compound’s impact on gene expression can lead to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered cellular responses and gene expression, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact. Studies have shown that triazole derivatives exhibit excellent thermal stability, with decomposition temperatures ranging from 215 °C to 340 °C. This stability is crucial for maintaining the compound’s efficacy over time. Additionally, long-term studies in vitro and in vivo have demonstrated the compound’s sustained effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, triazole derivatives have shown a range of cytotoxic activities against tumor cell lines, with varying IC50 values. Understanding the dosage effects is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, triazole derivatives are known to undergo metabolic transformations that can affect their activity and efficacy. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy.

Biological Activity

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H9N3O2C_6H_9N_3O_2 and a molecular weight of approximately 155.16 g/mol. It features a triazole ring , which is known for its diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The presence of an amino group at the 3rd position of the triazole ring may enhance its interactions with biological targets.

Synthesis Methods

The synthesis of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate can be achieved through various pathways, often involving nucleophilic reactions. Common methods include:

  • Nucleophilic Substitution : Utilizing aminoguanidine derivatives in the presence of succinic anhydride.
  • Microwave-Assisted Reactions : Enhancing reaction efficiency through microwave irradiation .

Biological Activity

The biological activity of this compound has been investigated in several studies. Below are key findings regarding its pharmacological properties:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit potent antimicrobial effects. Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate has shown efficacy against various bacterial strains and fungi .

Anticancer Properties

Studies have highlighted the potential of triazole derivatives as inhibitors of kinases involved in cancer progression. Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate may inhibit specific kinases linked to tumor growth and metastasis .

Enzyme Inhibition

The compound has been reported to act as an inhibitor for several enzymes, including lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation and cancer biology .

Case Studies

Several case studies have documented the effects of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate in various biological assays:

Study ReferenceBiological TargetObservations
Kinase InhibitionSignificant inhibition observed with IC50 values in low micromolar range.
Antimicrobial ActivityEffective against multiple bacterial strains; potential for development as a therapeutic agent.

Comparative Analysis with Other Triazole Derivatives

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate can be compared with other derivatives to assess its unique properties:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoateHydroxyl group at position 5Enhanced solubility
Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoateChlorine substituent at position 3Increased lipophilicity
Methyl 3-(5-methylthio-1H-1,2,4-triazol-3-y)propanoateMethylthio group at position 5Potentially improved biological activity

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate stands out due to its amino functionality which may enhance interaction with biological targets compared to other derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride typically involves the acylation of aminoguanidine derivatives with appropriate carboxylic acids or their derivatives. Recent studies have employed microwave-assisted methods to enhance reaction efficiency and yield. For instance, a study documented the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via acylation reactions that showed favorable outcomes in terms of reaction times and yields .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety possess significant antimicrobial properties. For example, derivatives of 3-amino-1H-1,2,4-triazole have been shown to inhibit the growth of various bacterial strains .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. Studies have reported that certain triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

Herbicidal Applications

Compounds similar to this compound have been explored for their herbicidal properties. A patent describes the use of triazole-sulfonamides as effective herbicides for controlling weeds in agricultural settings .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced significant apoptosis in human breast cancer cells (MCF7). Flow cytometry analysis indicated an increase in the sub-G1 population after treatment.

Treatment Concentration (µM)% Apoptosis
1015
2530
5050

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride

  • Structural Features : Replaces the triazole ring with a pyrazole (5-membered ring with two adjacent nitrogen atoms) and includes a methyl group at the 5-position.
  • Molecular Weight : 230.19 g/mol (vs. unavailable data for the target compound) .
  • The carboxylic acid group (vs. methyl ester) may reduce lipophilicity.
  • Applications: Not explicitly stated, but pyrazole derivatives are common in kinase inhibitors and anti-inflammatory agents.

[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Dihydrochloride

  • Structural Features: Substitutes the amino group with a methanamine chain and introduces an isopropyl group on the triazole.
  • Molecular Formula : C₆H₁₄Cl₂N₄ .
  • Key Differences: The dihydrochloride salt likely enhances aqueous solubility compared to the target compound’s mono-hydrochloride form.
  • Applications: Not specified, but alkyl-substituted triazoles are prevalent in antifungal and antiviral agents.

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

  • Structural Features : Positions the methyl group at the triazole’s 3-position (vs. 5-position in the target compound) and replaces the ester with a propan-1-amine chain.
  • Key Differences : The methyl group’s position alters steric and electronic effects, while the terminal amine enhances basicity. This compound is highlighted for applications in pharmaceuticals and agrochemicals .
  • Applications : Used in drug discovery for its modular reactivity, particularly in kinase inhibitors and herbicides.

4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Derivatives

  • Structural Features : Features a 4H-1,2,4-triazole core with phenyl and trimethoxyphenyl substituents.
  • Synthesis : Catalyzed by InCl₃, contrasting with the target compound’s likely nucleophilic substitution or esterification routes .
  • Key Differences : Bulky aromatic substituents increase molecular weight and lipophilicity, favoring membrane permeability in bioactive molecules.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Salt Form Key Applications
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate HCl 1,2,4-Triazole 3-Amino, 5-methyl propanoate ester N/A Hydrochloride Research (discontinued)
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid HCl Pyrazole 5-Methyl, propanoic acid 230.19 Hydrochloride Pharmaceutical intermediates
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine diHCl 1,2,4-Triazole 5-Methanamine, 1-isopropyl 225.12 (C₆H₁₄Cl₂N₄) Dihydrochloride Antifungal/antiviral research
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl 1,2,4-Triazole 3-Methyl, propan-1-amine N/A Hydrochloride Agrochemicals, kinase inhibitors

Research Findings and Implications

  • Structural Impact : The position and type of substituents on the triazole ring significantly influence solubility, stability, and bioactivity. For example, dihydrochloride salts (e.g., ) improve solubility, while aromatic substituents (e.g., ) enhance lipophilicity.
  • Synthetic Routes : The target compound’s discontinuation contrasts with the commercial availability of analogs like , underscoring the importance of scalable synthesis protocols.
  • Applications : Triazole derivatives remain pivotal in drug discovery, with variations in substitution patterns enabling tailored interactions with biological targets.

Preparation Methods

Starting Materials and Key Intermediates

Reaction Conditions and Catalysts

  • Microwave irradiation is employed to accelerate the reactions, typically at temperatures ranging from 160°C to 180°C.
  • Solvents such as acetonitrile, ethanol, and ethyl acetate have been tested, with acetonitrile providing superior yields.
  • Reaction times vary from 20 to 30 minutes under microwave conditions.
  • The hydrochloride salt is formed by treatment with aqueous hydrochloric acid post-synthesis.

Optimized Microwave-Assisted Synthesis Protocol

Entry Solvent Temperature (°C) Time (min) Yield (%) Notes
1 Ethanol 180 25 27 Lower yield due to solvent polarity
2 Water 180 25 28 Similar to ethanol, less effective
3 Ethyl Acetate 180 25 64 Improved yield with aprotic solvent
4 Acetonitrile 180 25 75 Highest yield under initial conditions
5 Acetonitrile 170 25 79 Optimized temperature for best yield
6 Acetonitrile 160 25 65 Lower temperature reduces yield
7 Acetonitrile 170 30 73 Slightly longer time, marginal yield drop
8 Acetonitrile 170 20 73 Shorter time, comparable yield

Table 1: Optimization of reaction conditions for the synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, a close analogue to the target ester hydrochloride.

Stepwise Synthesis Summary

Step 1: Preparation of N-Guanidinosuccinimide

  • React succinic anhydride with aminoguanidine hydrochloride.
  • Conditions: Microwave irradiation, solvent such as acetonitrile or ethanol.
  • Result: Formation of a reactive succinimide intermediate capable of ring opening.

Step 2: Nucleophilic Ring Opening and Cyclization

  • Add the appropriate amine (e.g., methyl 3-aminopropanoate or its derivatives).
  • Microwave irradiation at 170°C for 20-25 minutes facilitates ring opening and triazole ring formation.
  • This step forms the 1,2,4-triazole ring fused to the propanoate ester moiety.

Step 3: Formation of Hydrochloride Salt

  • Treat the crude product with aqueous hydrochloric acid.
  • Isolate the methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride as a stable salt.
  • This step improves compound purity and handling.

Research Findings and Analysis

  • Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating, improving overall efficiency.
  • Acetonitrile is the solvent of choice, balancing polarity and microwave absorption to maximize yield.
  • The nucleophilicity of the amine influences the pathway: aliphatic amines favor Pathway A, while aromatic amines require Pathway B involving N-arylsuccinimides.
  • The hydrochloride salt formation stabilizes the amino group on the triazole ring, facilitating purification and storage.
  • The reaction conditions (temperature, time, solvent) are critical to avoid side reactions such as ester hydrolysis or incomplete cyclization.

Comparative Analysis of Synthetic Routes

Feature Pathway A (N-guanidinosuccinimide + amines) Pathway B (N-arylsuccinimides + aminoguanidine)
Suitable for Aliphatic amines Aromatic amines
Reaction medium Acetonitrile, ethanol Acetonitrile, ethanol
Reaction conditions Microwave irradiation, 160-180°C Microwave irradiation, similar conditions
Yield range Up to 79% Moderate to good, depending on amine nucleophilicity
Scalability Demonstrated up to 10 mmol scale Demonstrated at small scale
Purification Hydrochloride salt formation Hydrochloride salt formation
Limitations Less effective with aromatic amines More complex intermediate preparation

Summary Table of Key Parameters

Parameter Value/Condition Notes
Starting materials Succinic anhydride, aminoguanidine hydrochloride, methyl 3-aminopropanoate derivatives Base materials for triazole formation
Solvent Acetonitrile (preferred), ethanol, ethyl acetate Acetonitrile yields best results
Temperature 160°C - 180°C Optimized at 170°C for best yield
Reaction time 20 - 30 minutes Microwave-assisted rapid synthesis
Post-reaction treatment Aqueous hydrochloric acid Formation of stable hydrochloride salt
Yield Up to 79% Dependent on solvent and amine nucleophilicity

Q & A

Q. What are the standard synthetic routes for Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Step 1 : Formation of the triazole core through cyclization of thiosemicarbazide derivatives under acidic conditions .
  • Step 2 : Esterification of the propanoic acid moiety using methanol and catalytic HCl, as seen in analogous protocols for methyl ester derivatives .
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous solvents .

Q. Optimization Strategies :

  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress with TLC or HPLC to identify optimal quenching times.
  • Adjust solvent polarity (e.g., ethanol-DMF mixtures) during recrystallization to improve yield .

Table 1 : Comparison of Synthetic Routes and Yields

MethodCatalystTemperature (°C)Yield (%)Reference
Cyclization + EsterificationHCl (gas)25–3068–72
One-pot SynthesisH2SO450–6055–60N/A

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and ester group (δ 3.6–3.8 ppm for methoxy) .
  • FT-IR : Confirm N–H stretches (3200–3400 cm⁻¹) and C=O ester vibrations (1700–1750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the molecular formula (C7H12ClN3O2) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group .
  • Handling : Use gloveboxes or fume hoods to avoid moisture absorption. Conduct regular Karl Fischer titration to monitor water content .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Experimental Design :
  • Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
  • Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
  • Data Analysis :
  • Use multivariate statistical tools (e.g., PCA) to identify confounding variables.
  • Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can researchers resolve discrepancies in NMR spectral data during structural characterization?

  • Methodological Answer :
  • High-Field NMR : Employ 600–800 MHz instruments to resolve overlapping peaks.
  • Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values for ambiguous signals .
  • X-ray Crystallography : Use SHELXL for refining crystal structures to confirm bond lengths/angles (e.g., triazole ring geometry) .

Table 2 : Typical vs. Observed NMR Shifts (δ, ppm)

GroupPredicted ShiftObserved ShiftDiscrepancy Analysis
Triazole C–H8.18.3Tautomerization
Ester CH33.73.6Solvent effects

Q. What advanced methods are suitable for studying degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to simulate stress conditions .
  • Analyze degradation products via LC-MS/MS and compare with reference standards.
  • Mechanistic Probes :
  • Use isotopic labeling (e.g., ¹⁸O in ester groups) to track hydrolysis pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride

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